5-Methylthiophene-2-sulfonic acid

Description

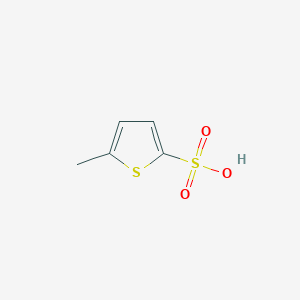

5-Methylthiophene-2-sulfonic acid is a sulfonic acid derivative of the thiophene ring system, featuring a methyl group at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position. Sulfonic acid derivatives of thiophene are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their strong acidity, water solubility, and stability .

Properties

IUPAC Name |

5-methylthiophene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVHGAVZKGOQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496436 | |

| Record name | 5-Methylthiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73348-45-5 | |

| Record name | 5-Methylthiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

5-Methylthiophene-2-sulfonyl chloride (CAS 55854-45-0)

- Structure : Sulfonyl chloride (-SO₂Cl) at position 2, methyl at position 5.

- Reactivity : Acts as a precursor for sulfonamides or sulfonic acids.

- Stability : Sulfonyl chlorides are generally moisture-sensitive but can be stored under anhydrous conditions.

- Applications : Used in synthesizing sulfonamide-based pharmaceuticals (e.g., protease inhibitors) .

5-(Methylthio)thiophene-2-carboxylic Acid (CAS MFCD00173742)

- Structure : Carboxylic acid (-COOH) at position 2, methylthio (-SMe) at position 5.

- Properties : Lower acidity compared to sulfonic acids but offers versatility in metal coordination and polymer synthesis.

- Synthesis : Prepared via direct functionalization of the thiophene ring .

5-Chloro-3-sulfothiophene-2-carboxylic Acid

Substituent Position and Thermal Stability

highlights the impact of substituent position on thermal stability. For example:

- Compound 2 (dibenzo[b,d]thiophenium triflate derivative) decomposes at 140°C with 400 J/g energy release.

- Compound 4 (structurally similar but with a different substituent arrangement) decomposes at 120°C with >600 J/g energy release.

This suggests that electron-donating groups (e.g., methyl) at specific positions can stabilize the molecule, delaying decomposition . By analogy, 5-methylthiophene-2-sulfonic acid may exhibit higher thermal stability than analogs with electron-withdrawing groups (e.g., chlorine) or alternative substituent positions.

Data Tables

Table 1: Key Properties of Thiophene Derivatives

| Compound Name | Functional Groups | Thermal Decomposition (°C) | Key Applications |

|---|---|---|---|

| This compound* | -SO₃H (2), -Me (5) | ~140 (inferred) | Pharmaceutical intermediates |

| 5-Methylthiophene-2-sulfonyl chloride | -SO₂Cl (2), -Me (5) | N/A | Sulfonamide synthesis |

| 5-Chloro-3-sulfothiophene-2-carboxylic Acid | -SO₃H (3), -Cl (5), -COOH (2) | >150 | Regulatory reference standards |

| 5-(Methylthio)thiophene-2-carboxylic Acid | -COOH (2), -SMe (5) | N/A | Coordination chemistry, polymers |

*Inferred data based on structural analogs.

Research Findings and Implications

- Substituent Effects : Methyl groups enhance thermal stability, while electron-withdrawing groups (e.g., -Cl) improve acidity but may reduce synthetic yields .

- Functional Group Reactivity : Sulfonyl chlorides offer superior reactivity for nucleophilic substitutions compared to sulfonic acids, making them preferred intermediates .

- Regulatory Compliance : Sulfonic acids like 5-chloro-3-sulfothiophene-2-carboxylic acid meet stringent pharmacopeial standards, underscoring their suitability in drug manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.